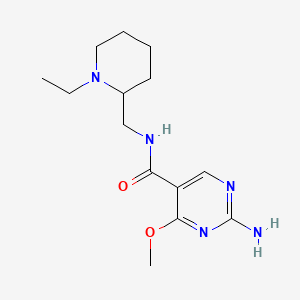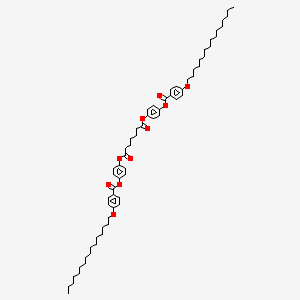![molecular formula C21H14N2O3 B12905191 2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid CAS No. 188690-15-5](/img/structure/B12905191.png)
2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid is an organic compound with a complex structure that includes a biphenyl group and a quinazoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Suzuki Coupling Reaction: This involves the coupling of 2-benzyloxy-1-bromine-3-nitrobenzene with 3-carboxyphenylboronic acid to form 3’-nitro-2’-benzyloxy-[1,1’-biphenyl]-3-carboxylic acid.
Hydrogenation and Debenzylation: The nitro group is reduced, and the benzyl protecting group is removed using hydrogenation in the presence of a palladium catalyst (Pd/C).
Industrial Production Methods
化学反応の分析
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the biphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce various reduced biphenyl derivatives.
科学的研究の応用
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anti-cancer and anti-inflammatory drugs.
Materials Science: The compound can be used in the preparation of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.
Biological Research: It serves as an intermediate in the synthesis of biologically active compounds.
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The biphenyl and quinazoline moieties can interact with enzymes and receptors, modulating their activity. For instance, in medicinal applications, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
類似化合物との比較
Similar Compounds
Biphenyl-4-carboxylic acid: Similar in structure but lacks the quinazoline moiety.
Quinazoline derivatives: Compounds like 4-oxo-1,4-dihydroquinazoline-5-carboxylic acid share the quinazoline core but differ in the substituents on the ring.
特性
CAS番号 |
188690-15-5 |
|---|---|
分子式 |
C21H14N2O3 |
分子量 |
342.3 g/mol |
IUPAC名 |
4-oxo-2-(4-phenylphenyl)-3H-quinazoline-5-carboxylic acid |
InChI |
InChI=1S/C21H14N2O3/c24-20-18-16(21(25)26)7-4-8-17(18)22-19(23-20)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H,25,26)(H,22,23,24) |
InChIキー |
JQZYIMXYCWAUED-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC(=C4C(=O)N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



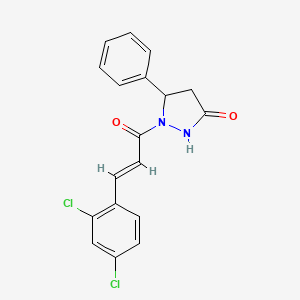
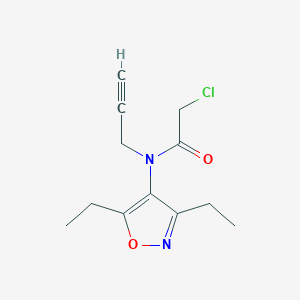
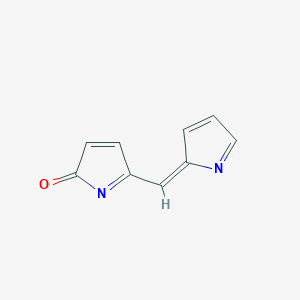

![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)
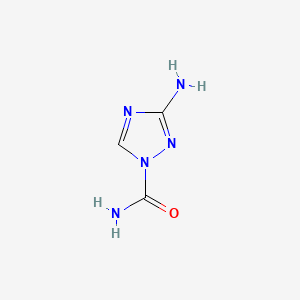

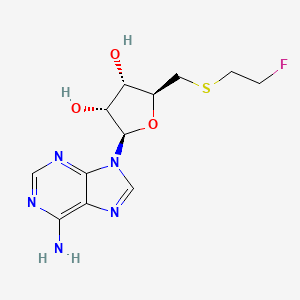
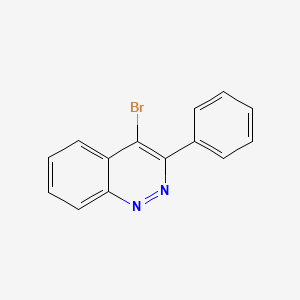
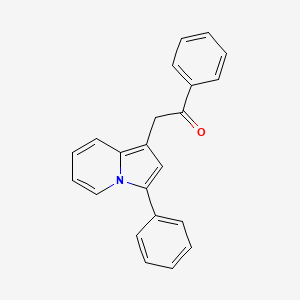
![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
